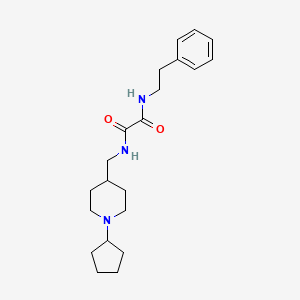

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide

Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide is a synthetic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2/c25-20(22-13-10-17-6-2-1-3-7-17)21(26)23-16-18-11-14-24(15-12-18)19-8-4-5-9-19/h1-3,6-7,18-19H,4-5,8-16H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVWAWULUVNSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Cyclopentyl Group: This step often involves the use of cyclopentyl halides or cyclopentyl Grignard reagents.

Formation of the Oxalamide Moiety: This can be accomplished through the reaction of oxalyl chloride with amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can reduce double bonds or other reducible groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide has several scientific research applications, including:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

Biology: It can be used in biochemical assays to investigate its effects on cellular processes.

Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethylacetamide

- N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethylurea

Uniqueness

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide, also referred to as CLP-290, is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of neuropharmacology. This article delves into the biological activity of CLP-290, including its mechanisms of action, effects on neurotransmitter systems, and potential therapeutic uses.

Chemical Structure and Properties

CLP-290 has a molecular formula of C21H31N3O4 and a molecular weight of approximately 389.5 g/mol. Its structure features a cyclopentylpiperidine moiety linked to a phenethyloxalamide group, which contributes to its unique biological properties. The compound's ability to selectively modulate AMPA receptors is particularly noteworthy, as these receptors play a crucial role in fast synaptic transmission and are implicated in various cognitive functions.

The primary mechanism through which CLP-290 exerts its biological effects is by acting as a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). This mechanism is significant as it enhances the levels of serotonin and norepinephrine in the synaptic cleft, potentially alleviating symptoms associated with mood disorders such as depression.

Additionally, CLP-290 is known to modulate AMPA receptors, which are essential for synaptic plasticity and memory formation. By influencing these receptors, the compound may enhance cognitive functions and offer therapeutic benefits for neurodegenerative diseases.

Antidepressant Effects

Research has indicated that CLP-290 exhibits antidepressant-like effects in various animal models. Studies suggest that it increases serotonin and norepinephrine levels, thereby improving mood regulation. For instance, a study published in the Journal of Medicinal Chemistry highlighted its potential as an SSNRI with significant activity against depressive symptoms.

Cognitive Enhancement

CLP-290's modulation of AMPA receptors suggests potential applications in enhancing cognitive function. By promoting synaptic plasticity, the compound may improve learning and memory capabilities. Experimental studies have shown that compounds with similar mechanisms can lead to improved cognitive performance in tasks requiring memory retention.

Comparative Analysis

To better understand the biological activity of CLP-290, a comparison with other known compounds in the same class can be useful:

| Compound Name | Mechanism of Action | Primary Applications | Notable Findings |

|---|---|---|---|

| CLP-290 | SSNRI & AMPA modulator | Antidepressant, Cognitive enhancement | Increases serotonin/norepinephrine; enhances synaptic plasticity |

| Compound A | SSNRI | Antidepressant | Effective in reducing depressive symptoms |

| Compound B | AMPA modulator | Cognitive enhancement | Improves memory retention in animal models |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step pathways:

Piperidine Intermediate Preparation : Cyclopentyl groups are introduced via nucleophilic substitution or reductive amination of 1-cyclopentylpiperidin-4-yl precursors under basic conditions (e.g., K₂CO₃ in DMF) .

Oxalamide Coupling : The intermediate reacts with oxalyl chloride or activated oxalate esters to form the oxalamide core. Solvent choice (e.g., dichloromethane vs. THF) and temperature (0–25°C) critically affect coupling efficiency and byproduct formation .

- Optimization : Use HPLC or GC-MS to monitor reaction progress; yields >70% are achievable with stoichiometric control of amine/oxalyl chloride ratios .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Verify piperidine ring conformation (δ 2.5–3.5 ppm for N-CH₂ groups) and oxalamide carbonyl signals (δ 160–165 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 399.3 (calculated for C₂₂H₃₄N₃O₂) with <2 ppm error .

- X-ray Crystallography (if crystalline): Resolve cyclopentyl stereochemistry and amide planarity, though crystallization may require slow evaporation in ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for oxalamide derivatives like this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition or receptor binding) across multiple concentrations (1 nM–100 µM) to identify non-linear effects or off-target interactions .

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess compound degradation rates, as rapid metabolism (t₁/₂ <30 min) may explain variability in cellular vs. in vivo models .

- Structural Analog Comparison : Compare with analogs lacking the cyclopentyl group (e.g., N1-phenethyl-N2-piperidinyl derivatives) to isolate steric/electronic contributions to activity .

Q. How does the cyclopentyl substituent influence the compound’s pharmacokinetic profile?

- Methodological Answer :

- LogP Measurement : Determine octanol-water partitioning (e.g., shake-flask method) to quantify lipophilicity; cyclopentyl groups typically increase LogP by ~1.5 units vs. unsubstituted piperidine, enhancing membrane permeability but risking solubility issues .

- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms via fluorometric substrates to predict drug-drug interaction risks. Cyclopentyl moieties may reduce CYP binding due to steric hindrance .

Q. What computational approaches predict binding modes of this compound to neuronal targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with σ-1 receptors or NMDA subunits. Prioritize poses where the cyclopentyl group occupies hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted complexes; RMSD <2 Å over the simulation suggests viable binding .

Data Contradiction & Experimental Design

Q. How to address discrepancies in reported hydrolytic stability of the oxalamide bond under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Incubate compound in buffers (pH 1–10, 37°C) and quantify degradation via LC-MS. Oxalamides are prone to hydrolysis at pH <3 (e.g., gastric conditions), requiring enteric coatings for oral delivery .

- Isotope Labeling : Synthesize ¹⁵N-labeled oxalamide to track bond cleavage via NMR; this clarifies whether hydrolysis occurs at the amide or adjacent ether linkages .

Q. What experimental controls are critical when testing this compound’s selectivity across kinase or GPCR panels?

- Methodological Answer :

- Counter-Screening : Include off-target panels (e.g., Eurofins CEREP) to identify cross-reactivity with unrelated receptors (e.g., serotonin transporters) .

- Positive/Negative Controls : Use known inhibitors (e.g., haloperidol for σ-1 receptors) and vehicle-only samples to normalize assay variability .

Structural & Mechanistic Insights

Q. How does the piperidine-cyclopentyl conformation affect receptor binding entropy?

- Methodological Answer :

- Thermodynamic Profiling : Perform ITC (isothermal titration calorimetry) to measure ΔG, ΔH, and TΔS. Rigid cyclopentyl groups may reduce entropic penalty upon binding vs. flexible alkyl chains .

- Crystal Structure Analysis : Compare ligand-bound vs. apo receptor structures (e.g., PDB entries) to identify conformational shifts induced by the cyclopentyl moiety .

Table: Key Physicochemical Properties

| Property | Value/Description | Evidence Source |

|---|---|---|

| Molecular Weight | 399.5 g/mol | |

| LogP (Predicted) | 3.2 ± 0.3 (Moderately lipophilic) | |

| Aqueous Solubility | <10 µM (pH 7.4) | |

| Metabolic t₁/₂ (Human) | ~2.5 hours (Microsomal assay) | |

| CYP3A4 Inhibition (IC₅₀) | >50 µM (Low risk of interactions) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.